![molecular formula C12H9ClN4S2 B2467429 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 198841-45-1](/img/structure/B2467429.png)
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring and a triazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The triazole ring is also a five-membered ring, but it contains two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . The crystal structure can be determined using single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) at various levels .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests that 4-chlorophenyl-thiazole-triazole derivatives could be explored further as antiviral agents.
- While sulfonamide derivatives are well-known for their antibiotic properties, they have also been reported to possess antifungal activity . Investigating the antifungal potential of 4-chlorophenyl-thiazole-triazole derivatives could yield promising results.
- Sulfonamide derivatives have been studied for their herbicidal properties in agriculture . Considering the compound’s structure, it might be worthwhile to explore its herbicidal effects on various plant species.
- Although not directly tested for antibacterial effects, certain 1,3,4-thiadiazoles (structurally related compounds) have displayed antibacterial properties . Investigating whether 4-chlorophenyl-thiazole-triazole derivatives exhibit similar effects could be valuable.
- Other 1,3,4-thiadiazoles have shown anticonvulsant activity . Exploring this aspect could reveal whether our compound possesses similar effects.
- In previous work, researchers synthesized related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Investigating whether 4-chlorophenyl-thiazole-triazole derivatives exhibit similar effects could be worthwhile.
Antiviral Activity
Antifungal Properties
Herbicidal Applications
Antibacterial Activity
Anticonvulsant Potential
Tumor Cell Growth Inhibition
Mechanism of Action
Target of Action
Compounds containing the thiazole nucleus, like the one , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways . The downstream effects of these actions can lead to a wide range of biological activities .
Result of Action
Thiazole-containing molecules are known to have a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S2/c1-17-10(15-16-12(17)18)9-6-19-11(14-9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEODMWSZHOYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol |
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